

An In-depth Technical Guide to CEP63 Protein Interactions in the Centrosome

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP63 Human Pre-designed
siRNA Set A

Cat. No.: B607335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centrosomal Protein 63 (CEP63) is a key regulatory component of the centrosome, an organelle that serves as the primary microtubule-organizing center in animal cells and plays a pivotal role in cell cycle progression. Dysregulation of CEP63 function has been implicated in developmental disorders such as Seckel syndrome, characterized by microcephaly and dwarfism, as well as in cancer.^{[1][2]} A comprehensive understanding of the protein-protein interaction network surrounding CEP63 is therefore crucial for elucidating the molecular mechanisms of centrosome duplication and for the development of novel therapeutic strategies. This technical guide provides a detailed overview of the known protein interactions of CEP63 at the centrosome, presents quantitative data where available, outlines the experimental protocols used to identify these interactions, and visualizes the associated signaling pathways and experimental workflows.

CEP63 Protein Interaction Network

CEP63 functions as a scaffold protein, primarily involved in the recruitment of other essential proteins to the mother centriole to initiate centriole duplication. Its interactions are critical for the proper assembly and function of the centrosome.

Core Interaction Partners

The primary and most well-characterized interactions of CEP63 are with CEP152 and Cep57, forming a core complex essential for centriole duplication.

Interacting Protein	Function of Interaction	Key References
CEP152	Forms a stable heterodimeric complex with CEP63, which is fundamental for centriole duplication. This interaction is required for the localization of both proteins to the centrosome. The CEP63-CEP152 complex acts as a platform to recruit Polo-like kinase 4 (PLK4), the master regulator of centriole biogenesis.	[3] [4] [5]
Cep57	Interacts with the CEP63-CEP152 complex, forming a trimeric assembly. Cep57 is thought to link this complex to the centriolar microtubules. The interaction between Cep57 and CEP63 is crucial for the proper recruitment of CEP152.	[6] [7] [8]
Cdk1 (Cyclin-dependent kinase 1)	CEP63 is reported to directly interact with and recruit Cdk1 to the centrosome. This interaction is essential for mitotic entry. [9] [10]	[9] [10] [11]

Proximity and Other Potential Interactors

Proximity-dependent biotin identification (BioID) studies have revealed a broader network of proteins in close proximity to CEP63 at the centrosome, suggesting further functional

associations.

Interacting Protein	Method of Identification	Putative Function of Interaction	Key References
KIAA0753	BioID	A positive regulator of centriole duplication that physically interacts with CEP63.	[12]
CCDC14	BioID	A negative regulator of centriole duplication that physically interacts with CEP63.	[12]
CDK5RAP2	Proximity Interaction (BioID with CEP152)	While not a direct interactor of CEP63, it is part of the broader complex. CEP152, CEP63's primary partner, interacts with CDK5RAP2, which is important for Pericentriolar Material (PCM) recruitment.	[12] [13]

Quantitative Data on CEP63 Interactions

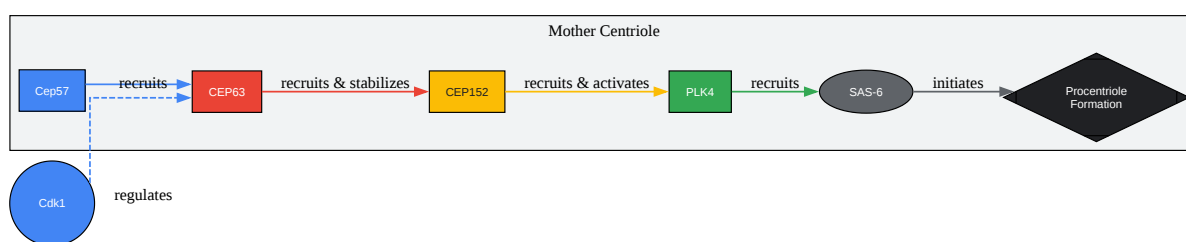
Quantitative data on the binding affinities of CEP63 interactions are limited in the current literature. However, quantitative proteomics has provided insights into the stoichiometry of centrosomal components.

Interaction	Quantitative Data	Method	Reference
CEP63 Abundance	~540 copies per centrosome (for its partner CEP152, suggesting a similar range for CEP63 in the core complex)	Quantitative Mass Spectrometry	[5]
Cdk1-Cyclin B Affinity	Kd = 28 nM	Isothermal Titration Calorimetry	[14]

Note: The Cdk1-Cyclin B affinity is provided for context, as it is a key complex recruited by CEP63. The direct binding affinity between CEP63 and Cdk1 has not been reported.

Signaling Pathway and Logical Relationships

The central role of CEP63 is in the initiation of centriole duplication. It acts upstream of the key cartwheel-forming protein SAS-6. The following diagram illustrates the core pathway.



[Click to download full resolution via product page](#)

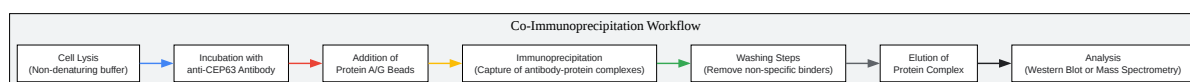
Figure 1. Core signaling pathway of CEP63 in centriole duplication.

Experimental Protocols

The identification and characterization of CEP63 protein interactions have been achieved through several key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm direct and indirect protein-protein interactions within a cell lysate.



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for Co-Immunoprecipitation.

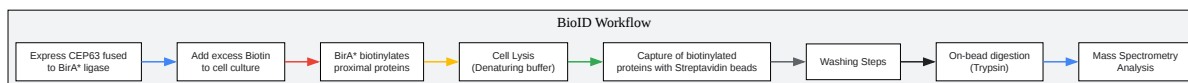
Detailed Protocol:

- Cell Culture and Lysis:
 - Culture human cell lines (e.g., HEK293T, U2OS) to ~80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[\[15\]](#)
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (clarified lysate) to a new tube.
- Immunoprecipitation:

- Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[\[16\]](#)
- Centrifuge and collect the supernatant.
- Add a primary antibody specific to CEP63 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
 - Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
 - For discovery of novel interactors, the eluted sample can be subjected to mass spectrometry analysis.[\[17\]](#)

Proximity-Dependent Biotin Identification (BioID)

BioID is a powerful technique to identify both stable and transient protein interactions and proximal proteins in a living cell context.



[Click to download full resolution via product page](#)

Figure 3. Experimental workflow for Proximity-Dependent Biotin Identification (BioID).

Detailed Protocol:

- Vector Construction and Cell Line Generation:
 - Clone the coding sequence of human CEP63 into a mammalian expression vector containing a promiscuous biotin ligase (BirA*).
 - Generate a stable cell line expressing the CEP63-BirA* fusion protein. A control cell line expressing BirA* alone should also be generated.[4]
- Biotin Labeling:
 - Culture the stable cell lines and induce expression of the fusion protein if using an inducible system.
 - Supplement the culture medium with 50 μ M biotin and incubate for 18-24 hours to allow for biotinylation of proximal proteins.[12][18]
- Cell Lysis and Protein Capture:
 - Wash cells with PBS and lyse in a buffer containing strong detergents (e.g., RIPA buffer) to ensure complete cell disruption and protein solubilization.
 - Clarify the lysate by centrifugation.
 - Incubate the lysate with streptavidin-coated beads (e.g., streptavidin-sepharose) for several hours at 4°C to capture biotinylated proteins.

- Washing and Mass Spectrometry Preparation:
 - Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specific binders.
 - Perform on-bead digestion of the captured proteins using trypsin.
 - Elute the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Identify proteins that are significantly enriched in the CEP63-BirA* sample compared to the BirA*-only control to determine the CEP63 proximity interactome.[\[3\]](#)[\[19\]](#)

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.

Detailed Protocol:

- Vector Construction:
 - Clone the full-length or domain-specific coding sequence of CEP63 into a "bait" vector, which fuses CEP63 to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4 or LexA).[\[20\]](#)
 - A cDNA library from a relevant tissue or cell type is cloned into a "prey" vector, fusing the library of proteins to the activation domain (AD) of the transcription factor.
- Yeast Transformation and Mating:
 - Transform a yeast reporter strain with the CEP63-bait plasmid.
 - Transform another yeast strain of the opposite mating type with the prey library.

- Mate the bait- and prey-containing yeast strains to allow for the co-expression of bait and prey fusion proteins in diploid yeast.[\[21\]](#)[\[22\]](#)
- Screening and Selection:
 - Plate the diploid yeast on selective medium lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal).
 - Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing growth on the selective medium.
- Identification and Validation of Interactors:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
 - Validate the interaction through re-transformation and one-on-one Y2H assays, as well as with orthogonal methods like Co-IP.

Conclusion and Future Directions

CEP63 is a central node in the protein interaction network that governs centriole duplication. Its well-established interactions with CEP152 and Cep57 form the foundation for the recruitment of downstream factors essential for procentriole formation. Emerging evidence from proximity labeling studies suggests a more complex regulatory environment involving both positive and negative modulators. For drug development professionals, targeting the CEP63-CEP152 interface could represent a viable strategy for modulating cell proliferation in cancer. Future research should focus on obtaining high-resolution structural information of the CEP63-containing complexes and on elucidating the precise quantitative dynamics of these interactions throughout the cell cycle. Such knowledge will be invaluable for a complete understanding of centrosome biology and for the development of targeted therapeutics against diseases driven by centrosomal abnormalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of interacting proteins using proximity-dependent biotinylation with BioID2 in Trypanosoma b... [protocols.io]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Phase separation of the Cep63•Cep152 complex underlies the formation of dynamic supramolecular self-assemblies at human centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Requirement of the Cep57-Cep63 Interaction for Proper Cep152 Recruitment and Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CEP57 centrosomal protein 57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cep63 recruits cdk1 to the centrosome-letter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proximity Interactions Among Centrosome Components Identify Regulators of Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. bitesizebio.com [bitesizebio.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [[creative-proteomics.com](https://www.creative-proteomics.com)]
- 18. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 19. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Yeast Two-Hybrid Protocol [proteome.wayne.edu]
- 21. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to CEP63 Protein Interactions in the Centrosome]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607335#cep63-protein-interactions-in-the-centrosome>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com